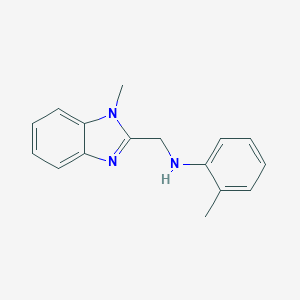![molecular formula C25H27BrN2O2 B379448 (2e)-1-(4-Bromophenyl)-3-{1-[2-hydroxy-3-(piperidin-1-yl)propyl]-1h-indol-3-yl}prop-2-en-1-one](/img/structure/B379448.png)
(2e)-1-(4-Bromophenyl)-3-{1-[2-hydroxy-3-(piperidin-1-yl)propyl]-1h-indol-3-yl}prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2e)-1-(4-Bromophenyl)-3-{1-[2-hydroxy-3-(piperidin-1-yl)propyl]-1h-indol-3-yl}prop-2-en-1-one is a complex organic compound that features a bromophenyl group, an indole moiety, and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2e)-1-(4-Bromophenyl)-3-{1-[2-hydroxy-3-(piperidin-1-yl)propyl]-1h-indol-3-yl}prop-2-en-1-one typically involves multiple steps. One common approach is to start with the bromination of a phenyl ring to introduce the bromophenyl group. This is followed by the formation of the indole moiety through a Fischer indole synthesis. The piperidine ring is then introduced via a nucleophilic substitution reaction. The final step involves the formation of the enone through an aldol condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2e)-1-(4-Bromophenyl)-3-{1-[2-hydroxy-3-(piperidin-1-yl)propyl]-1h-indol-3-yl}prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the enone to an alcohol or other reduced forms.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2e)-1-(4-Bromophenyl)-3-{1-[2-hydroxy-3-(piperidin-1-yl)propyl]-1h-indol-3-yl}prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme activity or as a ligand in receptor binding studies. Its structural features make it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural versatility allows for the design of polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of (2e)-1-(4-Bromophenyl)-3-{1-[2-hydroxy-3-(piperidin-1-yl)propyl]-1h-indol-3-yl}prop-2-en-1-one involves its interaction with specific molecular targets. The bromophenyl group and indole moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E)-1-(4-chlorophenyl)-3-[1-(2-hydroxy-3-piperidin-1-ylpropyl)-1H-indol-3-yl]prop-2-en-1-one
- (2E)-1-(4-fluorophenyl)-3-[1-(2-hydroxy-3-piperidin-1-ylpropyl)-1H-indol-3-yl]prop-2-en-1-one
- (2E)-1-(4-methylphenyl)-3-[1-(2-hydroxy-3-piperidin-1-ylpropyl)-1H-indol-3-yl]prop-2-en-1-one
Uniqueness
The uniqueness of (2e)-1-(4-Bromophenyl)-3-{1-[2-hydroxy-3-(piperidin-1-yl)propyl]-1h-indol-3-yl}prop-2-en-1-one lies in its bromophenyl group, which can participate in unique halogen bonding interactions. This feature distinguishes it from similar compounds with different substituents on the phenyl ring.
Propriétés
Formule moléculaire |
C25H27BrN2O2 |
|---|---|
Poids moléculaire |
467.4g/mol |
Nom IUPAC |
(E)-1-(4-bromophenyl)-3-[1-(2-hydroxy-3-piperidin-1-ylpropyl)indol-3-yl]prop-2-en-1-one |
InChI |
InChI=1S/C25H27BrN2O2/c26-21-11-8-19(9-12-21)25(30)13-10-20-16-28(24-7-3-2-6-23(20)24)18-22(29)17-27-14-4-1-5-15-27/h2-3,6-13,16,22,29H,1,4-5,14-15,17-18H2/b13-10+ |
Clé InChI |
BGGSVFZYIPFEIN-JLHYYAGUSA-N |
SMILES |
C1CCN(CC1)CC(CN2C=C(C3=CC=CC=C32)C=CC(=O)C4=CC=C(C=C4)Br)O |
SMILES isomérique |
C1CCN(CC1)CC(CN2C=C(C3=CC=CC=C32)/C=C/C(=O)C4=CC=C(C=C4)Br)O |
SMILES canonique |
C1CCN(CC1)CC(CN2C=C(C3=CC=CC=C32)C=CC(=O)C4=CC=C(C=C4)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1,3-benzothiazol-2-yl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B379369.png)



![2-(methoxymethyl)-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole](/img/structure/B379374.png)
![1-[(3,4-DICHLOROPHENYL)METHYL]-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE](/img/structure/B379375.png)
![1-[2-(4-Chlorophenoxy)ethyl]-2-(methoxymethyl)benzimidazole](/img/structure/B379376.png)


![1-ETHYL-2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE](/img/structure/B379384.png)
![1-benzyl-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole](/img/structure/B379385.png)
![N-((1-(2-(2-Chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methyl)-4-fluoroaniline](/img/structure/B379386.png)
![2-(Methoxymethyl)-1-[2-(4-methoxyphenoxy)ethyl]benzimidazole](/img/structure/B379388.png)
